![molecular formula C11H21NO2 B15169727 [(2S)-piperidin-2-yl]methyl pentanoate CAS No. 647021-21-4](/img/structure/B15169727.png)
[(2S)-piperidin-2-yl]methyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-piperidin-2-yl]methyl pentanoate is a chemical compound that features a piperidine ring attached to a pentanoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-piperidin-2-yl]methyl pentanoate typically involves the esterification of [(2S)-piperidin-2-yl]methanol with pentanoic acid. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-piperidin-2-yl]methyl pentanoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: [(2S)-piperidin-2-yl]methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
[(2S)-piperidin-2-yl]methyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [(2S)-piperidin-2-yl]methyl pentanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways. The ester group can be hydrolyzed in vivo to release the active piperidine derivative, which can then exert its effects on the target molecules.
Comparaison Avec Des Composés Similaires
[(2S)-piperidin-2-yl]methyl pentanoate can be compared with other piperidine-containing compounds such as:
Piperidine: The simplest member of the piperidine family, used as a building block in organic synthesis.
Piperidin-4-yl]methyl pentanoate: A structural isomer with different biological properties.
Piperidin-2-yl]methyl butanoate: A similar compound with a shorter ester chain, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific ester chain length and stereochemistry, which can influence its interaction with biological targets and its overall chemical reactivity.
Propriétés
Numéro CAS |
647021-21-4 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
[(2S)-piperidin-2-yl]methyl pentanoate |
InChI |
InChI=1S/C11H21NO2/c1-2-3-7-11(13)14-9-10-6-4-5-8-12-10/h10,12H,2-9H2,1H3/t10-/m0/s1 |
Clé InChI |
VCYUWISZTPCXBB-JTQLQIEISA-N |
SMILES isomérique |
CCCCC(=O)OC[C@@H]1CCCCN1 |
SMILES canonique |
CCCCC(=O)OCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-](/img/structure/B15169655.png)
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15169677.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)

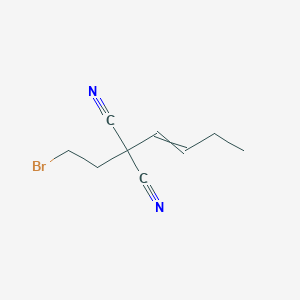
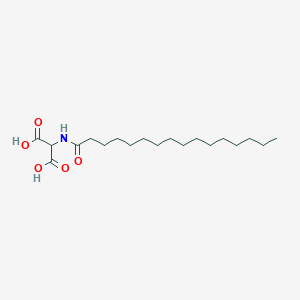
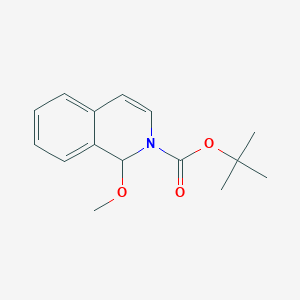
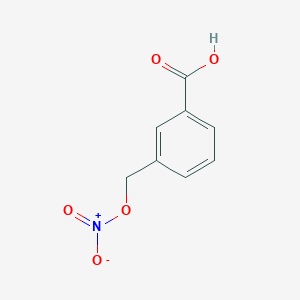
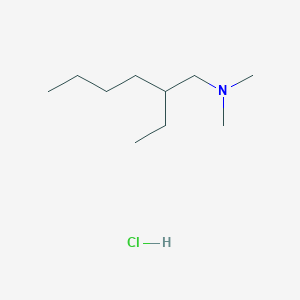

![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
